1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole
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Overview
Description
1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with bromobenzyl, chloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloropyrazole, followed by bromination and subsequent benzylation with 4-bromobenzyl chloride . The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(4-bromobenzyl)-4-chloro-3-amino-1H-pyrazole .
Scientific Research Applications
1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromobenzyl and chloro groups may also contribute to the compound’s activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole: can be compared with other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromobenzyl, chloro, and nitro groups on the pyrazole ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-chloro-3-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(12)10(13-14)15(16)17/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARVXIBJLQFMBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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